TAK-960 hydrochloride

Kinase selectivity PLK1 inhibitor Off-target profiling

TAK-960 hydrochloride is the orally bioavailable PLK1 inhibitor for chronic in vivo dosing—eliminating IV administration burdens of volasertib and BI 2536. With 21-fold selectivity over PLK2 (vs. BI 2536's 4-fold), it delivers cleaner target validation data. Retains full antiproliferative potency in MDR1-expressing, chemotherapy-refractory models (EC₅₀ 8.4–46.9 nM). Validated in 55 CRC lines and 18 PDX models; 6/18 PDX responded to monotherapy. For oncology researchers requiring once-daily oral gavage in rodent xenograft studies.

Molecular Formula C27H35ClF3N7O3
Molecular Weight 598.1 g/mol
Cat. No. B560032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-960 hydrochloride
Molecular FormulaC27H35ClF3N7O3
Molecular Weight598.1 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl
InChIInChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H
InChIKeyQZBHDFGFNVMONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAK-960 Hydrochloride Procurement Guide: Orally Bioavailable PLK1 Inhibitor with Distinct Selectivity Profile


TAK-960 hydrochloride is a novel, investigational, orally bioavailable, ATP-competitive inhibitor of polo-like kinase 1 (PLK1), with an IC₅₀ of 0.8 nM against PLK1 in biochemical assays [1][2]. It is a pyrimidodiazepinone-derivative small molecule developed by Millennium Pharmaceuticals and advanced to Phase I clinical evaluation in patients with advanced nonhematologic malignancies [3][4]. The compound exhibits inhibitory activities against PLK2 and PLK3 with IC₅₀ values of 16.9 nM and 50.2 nM respectively, translating to approximately 21-fold and 63-fold selectivity for PLK1 over these closely related family members .

TAK-960 Hydrochloride Technical Differentiators: Why PLK1 Inhibitor Interchangeability Is Not Warranted


PLK1 inhibitors exhibit substantial divergence in selectivity profiles across the PLK family (PLK2, PLK3, PLK4), off-target kinase engagement, physicochemical properties, and route-of-administration constraints that preclude generic substitution [1]. TAK-960 hydrochloride is distinguished by its oral bioavailability, a property not uniformly shared among PLK1 inhibitors such as volasertib (BI 6727), which is administered intravenously [2]. Furthermore, TAK-960 has demonstrated activity in multidrug-resistant protein 1 (MDR1)-expressing cell lines, a clinically relevant feature given that MDR1-mediated efflux limits the efficacy of several oncology agents [3]. The compound's selectivity window relative to PLK2 and PLK3 differs meaningfully from that of BI 2536 and volasertib, with potential implications for toxicity profiles and therapeutic index [4]. The following quantitative evidence dimensions substantiate the compound's procurement-specific differentiation.

TAK-960 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


PLK1 Selectivity Window: TAK-960 Demonstrates Enhanced Discrimination Against PLK2 Relative to BI 2536

TAK-960 hydrochloride exhibits a 21-fold selectivity for PLK1 over PLK2 (IC₅₀ PLK1: 0.8 nM vs. PLK2: 16.9 nM), which represents a substantially larger selectivity margin than that of BI 2536, which shows only 4-fold selectivity (IC₅₀ PLK1: 0.83 nM vs. PLK2: 3.5 nM) [1][2]. This 5.25-fold greater discrimination against PLK2 (21-fold vs. 4-fold) may reduce the likelihood of PLK2-mediated off-target effects. TAK-960 also demonstrates 63-fold selectivity over PLK3 (IC₅₀: 50.2 nM) compared to BI 2536's 11-fold selectivity (IC₅₀ PLK3: 9.0 nM) .

Kinase selectivity PLK1 inhibitor Off-target profiling

Intra-PLK Family Selectivity: TAK-960 Compared with Volasertib and Onvansertib

TAK-960 demonstrates a selectivity profile intermediate between volasertib and onvansertib. Volasertib exhibits 6-fold and 65-fold selectivity for PLK1 over PLK2 and PLK3 respectively (IC₅₀ PLK1: 0.87 nM) [1]. Onvansertib shows markedly higher selectivity (>5,000-fold over PLK2/PLK3) but with reduced absolute PLK1 potency (IC₅₀ = 2.0 nM) . TAK-960 provides 21-fold (PLK2) and 63-fold (PLK3) selectivity while maintaining sub-nanomolar PLK1 potency (IC₅₀ = 0.8 nM) [2]. GSK461364 offers >100-fold selectivity but with a PLK1 Ki of <0.5 nM [3].

PLK family selectivity PLK2 PLK3 Kinase profiling

Antiproliferative Activity in MDR1-Expressing Cancer Cell Lines

TAK-960 inhibits proliferation of multiple cancer cell lines with mean EC₅₀ values ranging from 8.4 to 46.9 nmol/L, and importantly, its potency is maintained in cell lines that express multidrug-resistant protein 1 (MDR1) [1][2]. The mutation status of TP53 or KRAS and MDR1 expression did not correlate with TAK-960 potency in the cell lines tested . In nondividing normal cells, TAK-960 shows substantially reduced activity (EC₅₀ >1,000 nmol/L) [3]. While volasertib demonstrates potent antiproliferative activity in various cancer cell lines, direct comparative data against MDR1-expressing models is not reported at comparable stringency .

MDR1 Multidrug resistance Cancer cell proliferation EC50

Oral Bioavailability: TAK-960 Enables Per Oral Dosing Unlike Intravenous Volasertib

TAK-960 is orally bioavailable and has been administered orally once daily for 21 days in 28-day treatment cycles in Phase I clinical evaluation [1][2]. Pharmacokinetic analyses demonstrated good oral bioavailability and tumor tissue penetration in preclinical models . In contrast, volasertib (BI 6727) is administered intravenously, as evidenced by its Phase III POLO-AML-2 trial design employing intravenous volasertib in combination with subcutaneous low-dose cytarabine [3][4]. BI 2536 is also administered intravenously in clinical settings. The oral route of TAK-960 offers operational advantages for repeated-dosing preclinical studies.

Oral bioavailability Pharmacokinetics Route of administration In vivo dosing

In Vivo Efficacy in Chemotherapy-Resistant Xenograft Models

TAK-960 exhibited significant efficacy in an adriamycin/paclitaxel-resistant xenograft model following once-daily oral administration [1]. The compound also demonstrated robust antitumor activity in a disseminated leukemia model and across multiple tumor xenografts, with oral administration increasing phosphorylation of histone H3 (pHH3) in a dose-dependent manner [2][3]. In a comprehensive evaluation of 55 colorectal cancer cell lines, TAK-960 IC₅₀ values ranged from 0.001 to >0.75 μmol/L, and 6 out of 18 patient-derived xenograft (PDX) models responded to single-agent therapy (Tumor Growth Inhibition Index <20) [4].

Xenograft In vivo efficacy Chemotherapy resistance Adriamycin Paclitaxel

TAK-960 Hydrochloride: Defined Application Scenarios Based on Validated Differentiation Evidence


In Vivo Oncology Studies Requiring Oral Dosing and Sustained Target Engagement

TAK-960 hydrochloride is specifically indicated for in vivo oncology studies where repeated dosing and sustained PLK1 inhibition are required without the operational burden of intravenous administration. The compound's oral bioavailability enables once-daily gavage in rodent xenograft models [1]. This application leverages the differentiation from volasertib and BI 2536, which are intravenous agents unsuited for chronic oral dosing regimens [2][3].

Investigating PLK1 Function in MDR1-Expressing Drug-Resistant Cancer Models

TAK-960 is appropriate for studies examining PLK1 dependency in multidrug-resistant cancer models, including those expressing MDR1. The compound retains antiproliferative potency (EC₅₀ 8.4–46.9 nmol/L) in MDR1-positive cell lines, with no correlation between MDR1 expression and compound sensitivity [4]. This addresses a limitation of other oncology tool compounds that are substrates for MDR1-mediated efflux.

Kinase Selectivity Profiling Studies Requiring Discriminated PLK2/PLK3 Off-Target Windows

TAK-960 is suited for experiments where PLK2 and PLK3 off-target effects must be minimized relative to BI 2536. With 21-fold selectivity over PLK2 compared to BI 2536's 4-fold margin, TAK-960 reduces the likelihood of confounding PLK2-mediated phenotypes in cell-based assays [5]. This is particularly relevant for target validation studies requiring clean PLK1-specific pharmacologic perturbation.

Colorectal Cancer PDX and Chemotherapy-Resistant Xenograft Efficacy Studies

TAK-960 has been extensively characterized in colorectal cancer models, including 55 CRC cell lines and 18 patient-derived xenografts, with 6/18 PDX models responding to single-agent therapy (Tumor Growth Inhibition Index <20) [6]. Additionally, the compound shows activity in adriamycin/paclitaxel-resistant xenografts, making it a relevant tool for studies in chemotherapy-refractory disease models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAK-960 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.